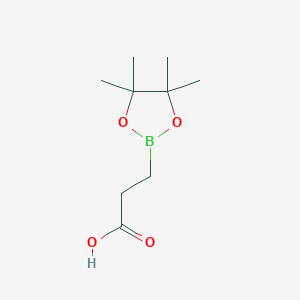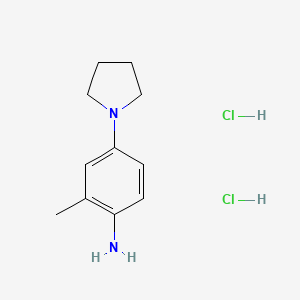![molecular formula C8H8N4O3S B1463034 1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidin-2,4(1H,3H)-dion CAS No. 1215906-72-1](/img/structure/B1463034.png)
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidin-2,4(1H,3H)-dion
Übersicht
Beschreibung
“1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-amino-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, FT-IR and NMR spectroscopy were used to analyze the structure of a similar compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the melting point, FT-IR, NMR, and LC–MS data of a similar compound were reported .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Verbindungen mit dem 1,3,4-Thiadiazol-Motiv haben bemerkenswerte biologische Aktivitäten gezeigt, darunter antimikrobielle Eigenschaften . Sie wurden bei der Synthese neuer Serien von antimikrobiellen Mitteln verwendet .
Antikrebsmittel
1,3,4-Thiadiazol-Derivate haben sich als potenzielle Antikrebsmittel gezeigt . Sie wurden bei der Entwicklung neuer Medikamente mit Antikrebsaktivität eingesetzt.
Antiepileptika
Es wurde berichtet, dass 1,3,4-Thiadiazol-Derivate auch antiepileptische Eigenschaften aufweisen . Sie könnten bei der Entwicklung neuer Antiepileptika eingesetzt werden.
Liganden für Metallkomplexe
Derivate von 1,3,4-Thiadiazol wurden als Liganden für Metallkomplexe verwendet . Sie könnten bei der Entwicklung neuer Metallkomplexe mit potenziellen Anwendungen in verschiedenen Bereichen eingesetzt werden.
Bestandteile von Azofarbstoffen
1,3,4-Thiadiazol-Derivate wurden als Bestandteile von Azofarbstoffen verwendet . Sie könnten bei der Entwicklung neuer Azofarbstoffe mit verbesserten Eigenschaften eingesetzt werden.
Schmierstoffadditive
1,3,4-Thiadiazol-Derivate wurden als Schmierstoffadditive verwendet . Sie könnten bei der Entwicklung neuer Schmierstoffe mit verbesserter Leistung eingesetzt werden.
Antidepressiva und Anxiolytika
Einige 2-Amino-5-Sulfanyl-1,3,4-Thiadiazol-Derivate haben sich als potenzielle Antidepressiva und Anxiolytika gezeigt .
Antituberkulosemittel
1,3,5-Triazine, die mit 1,3,4-Thiadiazolen verwandt sind, haben antimykobakterielle Eigenschaften gezeigt . Dies deutet auf ein Potenzial für die Entwicklung neuer Antituberkulosemittel hin.
Wirkmechanismus
Target of Action
Compounds containing a 1,3,4-oxadiazole scaffold are known to interact with a variety of biological targets, including enzymes and proteins that contribute to cell proliferation .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets through a variety of mechanisms, such as inhibiting specific enzymes . For instance, a related compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol, has been shown to bind to bovine blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to affect a variety of biochemical pathways, particularly those involved in cell proliferation .
Pharmacokinetics
In silico results for related 1,3,4-oxadiazole derivatives have indicated that these compounds agree to the lipinski rules of five, suggesting positive oral bioavailability .
Result of Action
1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Action Environment
It is known that environmental factors such as temperature can affect the interaction of related compounds with their targets .
Biochemische Analyse
Biochemical Properties
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms . The predominant intermolecular forces regulating these interactions include hydrogen bonding and van der Waals interactions . Additionally, the compound’s structure allows it to form stable complexes with various biomolecules, potentially influencing their activity and stability.
Cellular Effects
The effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. This compound has demonstrated significant anticancer activity, particularly against MCF-7 and KB cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with key proteins and enzymes within the cell can lead to alterations in cellular homeostasis, potentially inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to inhibit or activate enzymes, depending on the context of the interaction. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects observed in these studies suggest that careful dosage management is crucial for maximizing the compound’s benefits while minimizing potential risks.
Metabolic Pathways
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s structure allows it to participate in redox reactions, potentially influencing metabolic flux and metabolite levels . Understanding these pathways is critical for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell.
Subcellular Localization
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
1-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-5-1-3-12(7(14)9-5)4-2-6-10-11-8(16)15-6/h1,3H,2,4H2,(H,11,16)(H,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLVDZXBXJAGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)



![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)


![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)

![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
